2-Propanoyloxyhexyl propanoate 2-Propanoyloxyhexyl propanoate
Brand Name: Vulcanchem
CAS No.: 1560-65-2
VCID: VC20948509
InChI: InChI=1S/C12H22O4/c1-4-7-8-10(16-12(14)6-3)9-15-11(13)5-2/h10H,4-9H2,1-3H3
SMILES: CCCCC(COC(=O)CC)OC(=O)CC
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol

2-Propanoyloxyhexyl propanoate

CAS No.: 1560-65-2

Cat. No.: VC20948509

Molecular Formula: C12H22O4

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

2-Propanoyloxyhexyl propanoate - 1560-65-2

Specification

CAS No. 1560-65-2
Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
IUPAC Name 2-propanoyloxyhexyl propanoate
Standard InChI InChI=1S/C12H22O4/c1-4-7-8-10(16-12(14)6-3)9-15-11(13)5-2/h10H,4-9H2,1-3H3
Standard InChI Key PMTGPGHLCICNLJ-UHFFFAOYSA-N
SMILES CCCCC(COC(=O)CC)OC(=O)CC
Canonical SMILES CCCCC(COC(=O)CC)OC(=O)CC

Introduction

Physical and Chemical Properties

Physical Properties

2-Propanoyloxyhexyl propanoate exhibits physical properties typical of medium-chain diesters. Based on predicted values and structure-property relationships, the following physical characteristics have been documented:
Table 1: Physical Properties of 2-Propanoyloxyhexyl Propanoate

PropertyValueSource
Molecular Weight230.3 g/mol
Physical StateLikely liquid at room temperature (based on similar esters)-
Boiling Point286.1±13.0 °C (predicted)
Density0.984±0.06 g/cm³ (predicted)
AppearanceLikely colorless to pale yellow liquid (typical of similar esters)-
By comparison, the related compound hexyl propionate has a boiling point of 190 °C and a density of 0.870 g/mL, which is lower than the predicted values for 2-propanoyloxyhexyl propanoate, consistent with its smaller molecular size and single ester functionality .

Chemical Structure and Reactivity

As a diester, 2-propanoyloxyhexyl propanoate would be expected to participate in reactions typical of ester functional groups, including:

  • Hydrolysis in acidic or basic conditions, yielding 1,2-hexanediol and propanoic acid

  • Transesterification with alcohols in the presence of catalysts

  • Reduction by strong reducing agents to produce alcohol derivatives
    The presence of two ester groups in close proximity (at the 1,2-positions) may influence the reactivity profile compared to monoesters like hexyl propionate.

Solubility Characteristics

Based on its structure and similar diesters, 2-propanoyloxyhexyl propanoate would likely exhibit:

  • Limited solubility in water due to its predominantly hydrocarbon nature

  • Good solubility in organic solvents such as alcohols, ethers, and hydrocarbons

  • Moderate polarity due to the presence of two ester groups

Synthesis and Production Methods

Esterification of 1,2-Hexanediol

The most direct synthetic route would likely involve the esterification of 1,2-hexanediol with propanoic acid or propanoyl chloride:

  • Reaction with propanoic acid using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Reaction with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine)
    Similar esterification processes have been documented for other hydroxyl-containing compounds, as seen in the synthesis of phosphonic acid derivatives where coupling reactions are employed .

Transesterification Approach

Another potential route might involve transesterification of methyl or ethyl propanoate with 1,2-hexanediol:

  • Reaction conducted under base catalysis or using enzyme catalysts like lipases

  • Removal of the byproduct (methanol or ethanol) to drive the reaction toward completion

Laboratory Preparation Considerations

For laboratory preparation, considerations would include:

  • Temperature control during esterification (typically 80-120°C)

  • Removal of water (when using acid and alcohol) through azeotropic distillation

  • Purification through techniques such as column chromatography or distillation under reduced pressure
    Similar purification methods are applied in the synthesis of related compounds, as evidenced by the purification protocols used for phosphonic acid derivatives described in the literature .

Applications and Usage

Fragrance and Flavor Industry

Medium-chain esters often possess fruity or floral odors. Similar esters like hexyl propionate have been used in fragrance compositions, suggesting 2-propanoyloxyhexyl propanoate might find applications in:

  • Perfumery formulations

  • Food flavoring agents (subject to regulatory approval)

  • Scented consumer products
    Hexyl propionate, for example, is known to have fruity odor characteristics and is registered with the FEMA Number 2576, indicating its use in flavor applications .

Coatings and Plasticizers

Diesters often function as plasticizers or coating additives due to their ability to reduce glass transition temperatures of polymers and improve flow properties. Potential applications include:

  • Plasticizers for rigid polymers

  • Coating formulation components

  • Lubricant additives

Specialty Chemical Applications

The unique structure might lend itself to specialty applications such as:

  • Intermediate in chemical synthesis

  • Component in specialty formulations

  • Laboratory reagent for specific chemical transformations

Research Applications

  • Surface modification technologies

  • Polymer science applications

  • Green chemistry initiatives exploring biodegradable ester alternatives

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